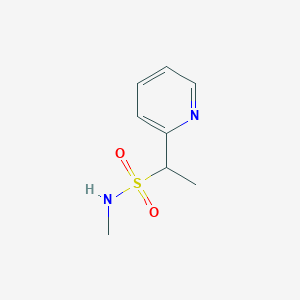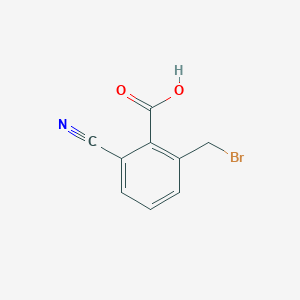![molecular formula C25H29FN6O6 B12329452 Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12329452.png)
Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, and a pyrimidinyl ester, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include 2,2-dimethylpropanoic acid, 4-fluorobenzylamine, and other reagents necessary for forming the oxadiazole and pyrimidinyl ester moieties. Common synthetic routes may involve:
Esterification: Formation of the ester bond between the carboxylic acid and the alcohol group.
Amidation: Reaction between the carboxylic acid and amine to form an amide bond.
Cyclization: Formation of the oxadiazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group may be susceptible to oxidation under certain conditions.
Reduction: The oxadiazole ring may undergo reduction reactions.
Substitution: The ester and amide groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group may yield a fluorophenol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid backbones.
Fluorophenyl compounds: Compounds containing the fluorophenyl group.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H29FN6O6 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H29FN6O6/c1-13-30-31-20(37-13)19(34)29-25(5,6)22-28-16(18(33)27-12-14-8-10-15(26)11-9-14)17(21(35)32(22)7)38-23(36)24(2,3)4/h8-11H,12H2,1-7H3,(H,27,33)(H,29,34) |
InChI Key |
OEQDVIQCHPYNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC(=O)C(C)(C)C)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12329373.png)


![Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-](/img/structure/B12329396.png)
![8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine](/img/structure/B12329399.png)


![Benzeneacetic acid, 2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-alpha-(methoxymethylene)-, methyl ester](/img/structure/B12329426.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine](/img/structure/B12329445.png)
![Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12329447.png)

![2H-Pyran-5-carboxylic acid, 6-[2-(dimethylamino)ethenyl]-4-methyl-2-oxo-, ethyl ester](/img/structure/B12329455.png)
